molecular formula C7H16O2<br>(CH3)3COCH2CHOHCH3<br>C7H16O2 B1216398 1-Tert-butoxy-2-propanol CAS No. 57018-52-7

1-Tert-butoxy-2-propanol

Cat. No.: B1216398
CAS No.: 57018-52-7
M. Wt: 132.2 g/mol
InChI Key: GQCZPFJGIXHZMB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Tert-butoxy-2-propanol plays a significant role in biochemical reactions due to its solvent properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubility and stability. For instance, it has been used to evaluate the mole fraction solubilities of crystalline nonelectrolyte solutes, such as 3-methylbenzoic acid, at specific temperatures . The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound is readily absorbed through the skin and can contribute significantly to overall exposure . This absorption can lead to changes in cellular activities, including potential disruptions in normal metabolic processes and gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, its interaction with enzymes involved in metabolic pathways can lead to changes in enzyme activity, either enhancing or inhibiting their function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in metabolic activities and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that exposure to this compound had no significant effect on the survival of mice at low and mid doses, but higher doses could lead to adverse outcomes . These threshold effects highlight the importance of dosage considerations in evaluating the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, potentially affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects, with higher concentrations potentially leading to more pronounced impacts on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the endoplasmic reticulum or mitochondria can influence the biochemical processes occurring within these organelles, potentially affecting overall cellular function.

Chemical Reactions Analysis

1-Tert-butoxy-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butoxy-2-propanol has several scientific research applications:

Comparison with Similar Compounds

1-Tert-butoxy-2-propanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct solubility and reactivity properties, making it suitable for specialized applications in chemistry and industry .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]propan-2-ol
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InChI

InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3
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InChI Key

GQCZPFJGIXHZMB-UHFFFAOYSA-N
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Canonical SMILES

CC(COC(C)(C)C)O
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Molecular Formula

C7H16O2, Array
Record name PROPYLENE GLYCOL T-BUTYL ETHER
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DSSTOX Substance ID

DTXSID8025967
Record name 1-tert-Butoxy-2-propanol
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Molecular Weight

132.20 g/mol
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Physical Description

Propylene glycol t-butyl ether is a clear colorless liquid with an ethereal odor. (NTP, 1992), Colorless liquid with an ethereal odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

304 °F at 760 mmHg (NTP, 1992), 151 °C
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Flash Point

112 °F (NTP, 1992), 112 °F, 44.4 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, 1.73X10+5 mg/L at 20 °C, Solubility in water, g/100ml at 19 °C: >=10
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Density

0.87 (NTP, 1992) - Less dense than water; will float, Specific gravity = 0.872 at 20 °C, Relative density (water = 1): 0.87
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Vapor Density

4.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.56 (Air = 1), Relative vapor density (air = 1): 4.6
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Vapor Pressure

4.8 mmHg at 68 °F (NTP, 1992), 4.7 [mmHg], 4.7 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.64
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CAS No.

57018-52-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the carcinogenicity of 1-Tert-butoxy-2-propanol in humans?

A1: Based on the available data, this compound is not classifiable as to its carcinogenicity to humans. This conclusion stems from limited evidence found in experimental animals and inadequate evidence in humans. []

Q2: How well does the Abraham model predict the solubility of organic compounds in this compound?

A3: The Abraham model demonstrates good accuracy in predicting the solubility of various organic nonelectrolyte solutes in this compound. The derived correlations from experimental solubility data can back-calculate the observed solubilities to within 0.12 log units. [] This highlights the model's applicability in understanding the solvation properties of this solvent.

Q3: Are there any spectroscopic studies investigating the interactions of this compound in binary mixtures?

A5: Yes, Fourier-transform infrared (FT-IR) spectroscopy has been employed to investigate the intermolecular interactions in binary mixtures containing this compound. These studies provide insights into the nature and strength of hydrogen bonding interactions between the components. [, ]

Q4: Has this compound been synthesized from propylene glycol and isobutene?

A6: Research has explored the synthesis of this compound from propylene glycol and isobutene using a packed trickle-bed reactor with acid catalysts. [] This approach offers a potential pathway for producing this compound.

Q5: Are there any studies on the vapor-liquid equilibrium of mixtures containing this compound?

A7: Yes, research has investigated the isothermal vapor-liquid equilibrium in binary and ternary systems involving this compound with compounds like tert-butanol and 2,2,4-trimethylpentane. [] These studies contribute to understanding the thermodynamic behavior of such mixtures, which is crucial for separation processes and industrial applications.

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